

Part 1: Molecular Architecture & Strategic Significance[1][2]

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Compound of Interest

Compound Name: 2-(3-Isopropyl-4-methoxyphenyl)acetaldehyde

CAS No.: 134435-50-0

Cat. No.: B3232707

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Compound Identity

- IUPAC Name: 2-[4-methoxy-3-(propan-2-yl)phenyl]acetaldehyde[1][2]
- Chemical Formula: $C_{12}H_{16}O_2$ [1][2]
- Molecular Weight: 192.25 g/mol [1][2]
- Core Motif: 3,4-disubstituted phenylacetaldehyde.[1][2]

Strategic Utility in Drug Discovery This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the design of G-Protein Coupled Receptor (GPCR) ligands.[1][2] The specific substitution pattern—a bulky lipophilic isopropyl group at the meta position combined with an electron-donating methoxy group at the para position—creates a unique steric and electronic profile.[1][2]

- Bioisosterism: It serves as a metabolic modulator.[1][2] The isopropyl group blocks metabolic oxidation at the ring position (unlike a methyl group), while the methoxy group mimics the

catechol ethers found in neurotransmitters (e.g., mescaline, dopamine metabolites).[1][2]

- Reactivity: As a phenylacetaldehyde, it is the direct precursor to Tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction, a core heterocyclic moiety in over 2,000 bioactive alkaloids and synthetic drugs (e.g., antihypertensives, anticholinergics).[1][2]

Part 2: Synthetic Protocol (Homologation Route)

Challenge: Phenylacetaldehydes are notoriously unstable, prone to aerobic oxidation (forming phenylacetic acids) and polymerization.[1][2] Direct oxidation of the corresponding ethanol is often low-yielding.[1][2] Solution: A two-step homologation sequence starting from the stable benzaldehyde precursor (3-isopropyl-4-methoxybenzaldehyde) is the industry standard for high-purity generation.[1][2]

Step-by-Step Methodology

Precursor: 3-isopropyl-4-methoxybenzaldehyde (commercially derived from thymol/carvacrol methylation).[1][2]

Reaction 1: Wittig Olefination (Enol Ether Formation)[1][2]

- Reagents: (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide (KOtBu).[1][2]
- Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]
- Conditions: 0°C to Room Temperature, N₂ atmosphere.

Reaction 2: Acid Hydrolysis

- Reagents: 1N HCl or Formic Acid.[1][2]
- Solvent: THF/Water biphasic system.

Detailed Protocol:

- Phosphorus Ylide Generation:

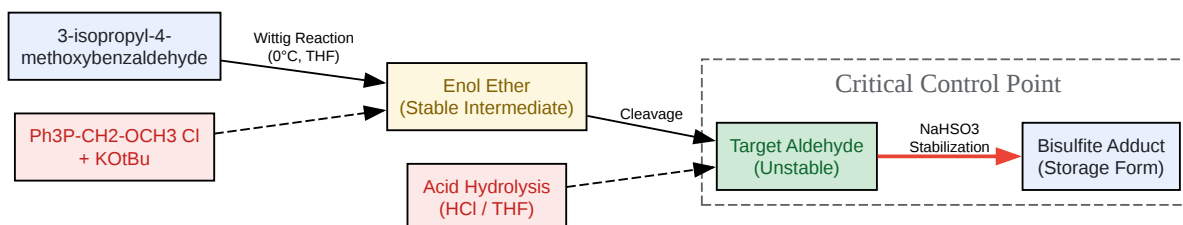
- Suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.5 M) under nitrogen.
- Cool to 0°C. Add KOtBu (1.3 equiv) portion-wise.[1][2] The solution will turn deep red/orange (formation of the phosphorous ylide).[1][2] Stir for 30 minutes.
- Coupling:
 - Add 3-isopropyl-4-methoxybenzaldehyde (1.0 equiv) dropwise in THF.[1][2]
 - Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] Disappearance of aldehyde indicates conversion to the enol ether intermediate.[1][2]
- Hydrolysis (The Critical Step):
 - Quench the reaction with water.[1][2] Extract with diethyl ether.[1][2]
 - Concentrate the organic layer to obtain the crude enol ether.[1][2]
 - Redissolve in THF:2N HCl (4:1 ratio). Reflux gently for 1 hour. Note: This cleaves the enol ether to the target aldehyde.[1][2]
- Workup:
 - Neutralize with NaHCO₃. [1][2] Extract with Dichloromethane (DCM).[1][2]
 - Crucial: Wash with saturated Sodium Bisulfite (NaHSO₃) solution if purification is needed (forms a solid adduct), or proceed immediately to flash chromatography.[1][2]

Data Summary: Physical & Chemical Properties

Property	Value / Observation	Note
Appearance	Colorless to pale yellow oil	Darkens rapidly upon air exposure.[1][2]
Boiling Point	~115-120°C @ 1 mmHg	Estimated; distillation requires high vacuum.[1][2]
Solubility	DCM, THF, Ethanol, DMSO	Insoluble in water.[1][2]
Stability	Low (T _{1/2} ~ 48h in air)	Store under Argon at -20°C.
Odor	Green, floral, metallic	Potent olfactory fatigue agent. [1][2]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the Homologation Pathway, highlighting the critical intermediate handling to prevent polymerization.



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Figure 1: Wittig Homologation Workflow. The transformation from Benzaldehyde to Phenylacetaldehyde via Enol Ether ensures carbon chain extension while minimizing oxidation risks.[1][2]

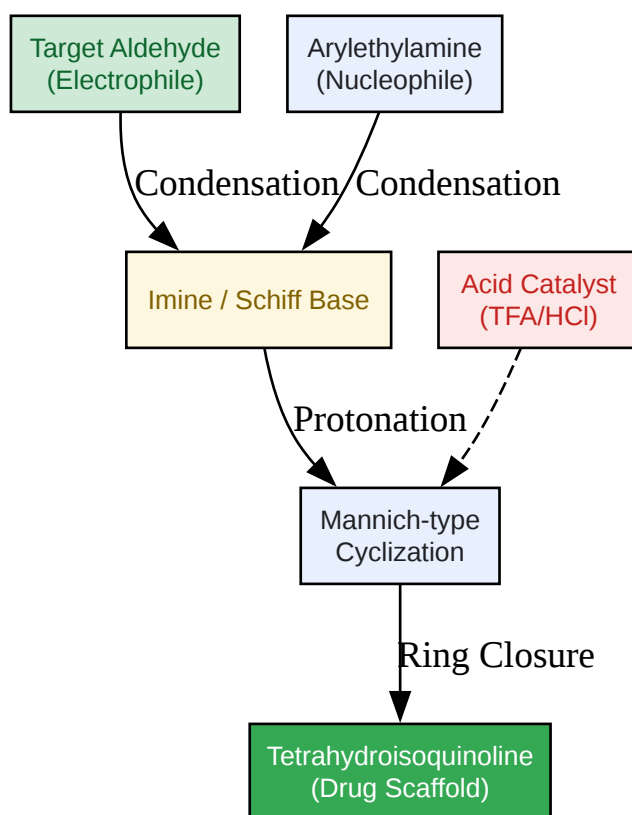
Part 4: Application - The Pictet-Spengler Cyclization

For drug development professionals, the primary utility of 2-[4-methoxy-3-(propan-2-yl)phenyl]acetaldehyde is its role as an electrophile in the synthesis of Tetrahydroisoquinolines.
[1][2]

Mechanism: The aldehyde reacts with an amine (e.g., dopamine, tryptamine) to form an imine (Schiff base).[1][2] Under acidic conditions, the electron-rich aromatic ring of the amine attacks the iminium ion, closing a new ring.[1][2]

Protocol for Library Generation:

- Dissolve amine (1.0 equiv) and the target aldehyde (1.1 equiv) in Methanol.
- Stir for 2 hours to form the imine.
- Add Acid: Trifluoroacetic acid (TFA) or dilute HCl.[1][2]
- Cyclization: Heat to 60°C for 4-12 hours.
- Result: A 1,2,3,4-tetrahydroisoquinoline scaffold with a bulky isopropyl group at the C-7 or C-6 position (depending on regioselectivity), creating a novel IP space for receptor binding.[1][2]



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Figure 2: Pictet-Spengler Reaction Pathway.[1][2] This demonstrates the conversion of the aldehyde into a pharmacologically active heterocyclic scaffold.[1][2]

Part 5: Safety & Handling (E-E-A-T)

- Toxicity: Like most phenylacetaldehydes, this compound is a potential skin sensitizer (Category 1, H317).[1][2] It may cause respiratory irritation.[1][2]
- Handling: Always handle in a fume hood. Use butyl rubber gloves.[1][2]
- Storage: The aldehyde autoxidizes to the corresponding phenylacetic acid upon contact with air.[1][2]
 - Short term: Store under Nitrogen at 4°C.
 - Long term:[1][2] Convert to the sodium bisulfite adduct (solid) or the diethyl acetal (liquid) for indefinite stability.[1][2]

Part 6: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79782, 4-Methoxyphenylacetaldehyde. (Structural analog reference for physical properties). Retrieved from [\[Link\]](#)
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Sources

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